Cas no 1261882-64-7 (3-Chloro-6-hydroxypyridine-2-sulfonyl chloride)

3-Chloro-6-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-chloro-6-hydroxypyridine-2-sulfonyl chloride
- 3-Chloro-6-hydroxypyridine-2-sulfonyl chloride
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- インチ: 1S/C5H3Cl2NO3S/c6-3-1-2-4(9)8-5(3)12(7,10)11/h1-2H,(H,8,9)
- InChIKey: NBGNVXZWWVMBQV-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C(C=CC(N1)=O)Cl)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 71.6
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024001388-500mg |
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride |
1261882-64-7 | 97% | 500mg |
980.00 USD | 2021-06-09 | |
Alichem | A024001388-250mg |
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride |
1261882-64-7 | 97% | 250mg |
646.00 USD | 2021-06-09 | |
Alichem | A024001388-1g |
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride |
1261882-64-7 | 97% | 1g |
1,764.00 USD | 2021-06-09 |
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride 関連文献
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3-Chloro-6-hydroxypyridine-2-sulfonyl chlorideに関する追加情報
Professional Introduction to 3-Chloro-6-hydroxypyridine-2-sulfonyl chloride (CAS No: 1261882-64-7)
3-Chloro-6-hydroxypyridine-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 1261882-64-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways. Its unique structural features, including a chloropyridine core and a sulfonyl chloride functional group, make it a versatile building block for drug discovery programs.
The 3-chloro-6-hydroxypyridine-2-sulfonyl chloride molecule exhibits remarkable reactivity due to the presence of both electron-withdrawing and electron-donating groups. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, allowing for the facile introduction of different substituents at the 2-position of the pyridine ring. This property is particularly valuable in medicinal chemistry, where functional group modifications are often required to optimize pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. 3-Chloro-6-hydroxypyridine-2-sulfonyl chloride has emerged as a key intermediate in several high-profile drug development projects. For instance, researchers have leveraged this compound to synthesize potent inhibitors of enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitors hold promise for treating conditions like rheumatoid arthritis and chronic pain syndromes.
Moreover, the 3-chloro-6-hydroxypyridine-2-sulfonyl chloride scaffold has been explored in the design of small-molecule modulators targeting ion channels and receptors relevant to neurological disorders. A notable example is its use in developing compounds that interact with N-methyl-D-aspartate (NMDA) receptors, which play a critical role in learning and memory. By modifying the substituents at the 3- and 6-positions of the pyridine ring, researchers have generated analogs with improved selectivity and potency against NMDA receptor modulation.
The synthesis of 3-chloro-6-hydroxypyridine-2-sulfonyl chloride typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. The process often includes halogenation at the 3-position followed by hydroxylation at the 6-position, ultimately leading to the introduction of the sulfonyl chloride group via chlorosulfonation or alternative methods. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for industrial applications.
From a computational chemistry perspective, 3-chloro-6-hydroxypyridine-2-sulfonyl chloride has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively bind to target proteins through hydrogen bonding networks involving both the hydroxyl and sulfonyl chloride groups. These insights have guided medicinal chemists in designing derivatives with enhanced binding affinity and improved pharmacological properties.
The pharmaceutical industry has also recognized the potential of 3-chloro-6-hydroxypyridine-2-sulfonyl chloride as a building block for heterocyclic drug candidates. Its ability to undergo diverse chemical transformations makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). Several pharmaceutical companies have incorporated this intermediate into their drug discovery pipelines, aiming to identify novel therapeutics with therapeutic potential across multiple disease areas.
In conclusion, 3-chloro-6-hydroxypyridine-2-sulfonyl chloride (CAS No: 1261882-64-7) is a highly valuable intermediate in modern drug discovery. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to remain a cornerstone in pharmaceutical innovation.
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